![molecular formula C14H17ClFNO B1445778 (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride CAS No. 1864060-46-7](/img/structure/B1445778.png)
(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride
Overview
Description
“(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” is a chemical compound with the molecular formula C14H17ClFNO . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
The molecular weight of “(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” is 269.74 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.Scientific Research Applications
Medicinal Synthesis
Tropane alkaloids, which are structurally related to the compound, are used in the synthesis of various medicinal compounds including antidotes, anesthetics, antiemetics, motion sickness drugs, and antispasmodics .
Biotechnological Research
Research has been directed towards designing the tropane alkaloid pathway in organisms that have never produced them before. This allows for optimization or modification of steps for specific chemical outcomes .
Pharmacological Studies
The significant biological activity of tropane alkaloids has spurred extensive research efforts to elucidate their pharmacological properties in both academia and industry .
Anticholinergic Drugs
Tropane alkaloids are well-known anticholinergic drugs with potent activity, used to treat a variety of conditions .
Toxicology Studies
These compounds have also been reported as plant toxins, leading to studies on their toxicological effects .
Biosynthesis Research
There is ongoing research on the diversity and biosynthesis of tropane alkaloids, which is crucial for understanding their production and potential applications .
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl-(4-fluorophenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIVYKKJFOLVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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